

Using 3-(2-Aminophenoxy)propanamide in medicinal chemistry

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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

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Application Note: **3-(2-Aminophenoxy)propanamide** in Medicinal Chemistry

Executive Summary

3-(2-Aminophenoxy)propanamide (CAS: 1094235-02-5) is a bifunctional building block that serves as a critical "hinge" molecule in drug discovery.^[1] Its structural utility lies in its ability to undergo scaffold morphing: it functions either as a flexible, hydrophilic linker in PROTAC/bioconjugate design or as a direct precursor for the synthesis of 1,5-benzoxazepin-4(5H)-ones, a privileged heterocyclic scaffold found in CNS-active agents and kinase inhibitors.^[1]

This guide details the strategic application of this molecule, providing validated protocols for its synthesis, cyclization, and derivatization.

Part 1: Chemical Profile & Strategic Utility^[1]

The molecule consists of an electron-rich aniline moiety linked via an ether oxygen to a propanamide tail.^[1] This specific architecture offers three distinct medicinal chemistry vectors:

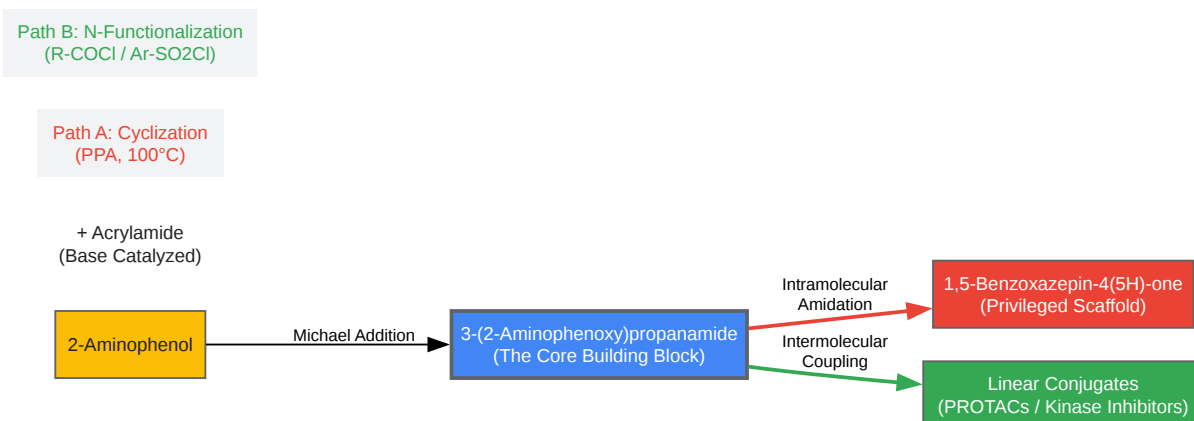
- The Aniline Handle (Nucleophile): A primary site for electrophilic attack (acylation, sulfonylation) to attach "warheads" or binding elements.
- The Ether-Amide Chain (Linker): Provides a 3-atom spacer (O-C-C-C) that improves solubility (LogP ~0.[1]3) and metabolic stability compared to all-carbon chains.[1]
- The Cyclization Vector: Under acidic or catalytic conditions, the molecule undergoes intramolecular cyclization to form the 7-membered 1,5-benzoxazepine ring.

Physicochemical Properties

Property	Value	Implication for Drug Design
Molecular Formula	C	Fragment-like (MW < 200)
	H	
	N	
	O	
Molecular Weight	180.20 g/mol	High ligand efficiency potential
LogP (Predicted)	0.3 – 0.6	High aqueous solubility; ideal for lowering lipophilicity of greasy warheads
TPSA	~88 Å ²	Good membrane permeability balance
H-Bond Donors/Acceptors	2 / 3	Excellent solvent interaction

Part 2: Synthetic Workflows (Visualized)

The following diagram illustrates the two primary workflows: Path A (Scaffold Synthesis) and Path B (Linker Utilization).



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Figure 1: Divergent synthesis pathways. Path A yields the 7-membered heterocyclic core; Path B utilizes the molecule as a flexible spacer.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Core Building Block

Objective: Synthesize **3-(2-aminophenoxy)propanamide** from 2-aminophenol via Michael Addition.[1]

Reagents:

- 2-Aminophenol (1.0 eq)[1]
- Acrylamide (1.2 eq)[1][2]
- Triethylamine (TEA) or DBU (0.1 eq)[1][2]
- Solvent: Ethanol or Water/THF mixture.[2]

Step-by-Step:

- Dissolution: Dissolve 2-aminophenol (10 mmol) in Ethanol (20 mL) under N

atmosphere.

- Activation: Add TEA (1.0 mmol) and stir at room temperature for 15 minutes. Note: The base activates the phenolic hydroxyl group.
- Addition: Add Acrylamide (12 mmol) slowly.
- Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The phenol spot will disappear, and a more polar spot (product) will appear.
- Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
- Purification: The residue is often an oil that crystallizes upon standing. Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).
- Validation: Confirm structure via

¹H NMR. Look for the disappearance of vinyl protons and the appearance of the triplet-triplet pattern of the propanamide chain (~2.5 ppm and ~4.2 ppm).

Protocol B: Intramolecular Cyclization (The "Scaffold" Route)

Objective: Convert the linear precursor into 2,3-dihydro-1,5-benzoxazepin-4(5H)-one. This scaffold mimics peptide turns and is bioisosteric with benzodiazepines.

Mechanism: Acid-mediated nucleophilic attack of the aniline nitrogen onto the amide carbonyl, releasing ammonia.

Reagents:

- **3-(2-Aminophenoxy)propanamide** (1.0 eq)[1][3]
- Polyphosphoric Acid (PPA) – Solvent and Catalyst[2]

Step-by-Step:

- Preparation: Place PPA (10 g per 1 g of substrate) in a round-bottom flask. Heat to 60°C to lower viscosity.
- Addition: Add **3-(2-aminophenoxy)propanamide** (5 mmol) portion-wise to the warm PPA. Ensure thorough mixing.
- Cyclization: Increase temperature to 100–110°C and stir for 2–4 hours.
 - Critical Control Point: Do not exceed 120°C to avoid charring or decomposition of the ether linkage.
- Quenching: Cool the reaction mixture to ~60°C. Pour slowly onto crushed ice (100 g) with vigorous stirring. The PPA will hydrolyze, and the product may precipitate.
- Extraction: If no precipitate forms, neutralize the aqueous phase with solid NaHCO₃ to pH ~7 and extract with Ethyl Acetate (3 x 50 mL).
- Isolation: Dry organics over MgSO₄, filter, and concentrate.
- Result: The resulting 1,5-benzoxazepin-4(5H)-one is a solid.[1]

Protocol C: N-Functionalization (The "Linker" Route)

Objective: Use the aniline nitrogen to attach a pharmacophore, leaving the amide tail as a solubility-enhancing flexible chain.

Reagents:

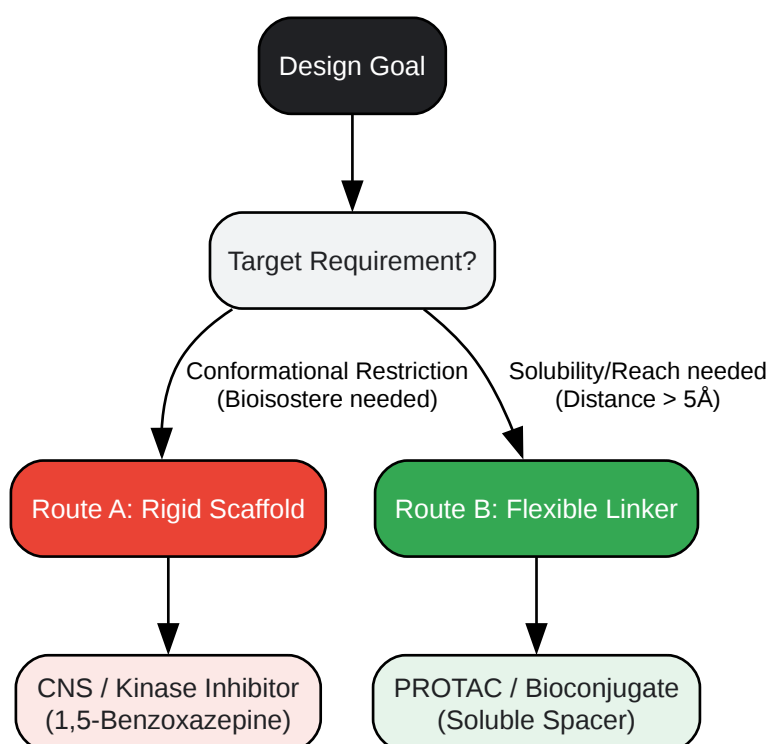
- **3-(2-Aminophenoxy)propanamide**[1][3][4]
- Acyl Chloride (R-COCl) or Sulfonyl Chloride (Ar-SO₂Cl)[1]
- Pyridine (Solvent/Base)[1][2]

Step-by-Step:

- Setup: Dissolve the precursor in dry Pyridine (or DCM with 2 eq TEA) at 0°C.
- Coupling: Add the electrophile (1.1 eq) dropwise.
- Reaction: Allow to warm to room temperature and stir for 2 hours.
- Workup: Quench with water. Extract with DCM. Wash with 1N HCl (to remove pyridine), then Brine.
- Application: The resulting amide/sulfonamide retains the propanamide tail. This tail can be further modified (e.g., Hofmann rearrangement to an ethylamine) if a different linkage is required for PROTACs.

Part 4: Decision Matrix for Medicinal Chemists

Use the following logic flow to determine when to employ this building block in your lead optimization campaign.



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Figure 2: Strategic decision matrix for utilizing the aminophenoxy-propanamide motif.

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